molecular formula C4H9Cl2Si B101694 Isobutyldichlorosilane CAS No. 18236-87-8

Isobutyldichlorosilane

Cat. No. B101694
CAS RN: 18236-87-8
M. Wt: 156.1 g/mol
InChI Key: HDYUXNQBWUIBNM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Isobutyldichlorosilane is a highly flammable liquid and vapor. It has a boiling point of 120-125°C and a refractive index of 1.4270 . It’s important to note that the physical and chemical properties of a substance can greatly influence its behavior and interactions in various contexts .

Scientific Research Applications

1. Application in Biofilm Formation Studies

Isobutyldichlorosilane and similar organosilanes have been utilized in research exploring the influence of polyethylene modifications on bacterial cell attachment and biofilm formation. Studies have shown that chemical treatment of polyethylene with organosilanes, including isobutylmethyldimethoxysilane, can enhance antiadhesive and antibacterial characteristics, demonstrating its potential in medical and water industry applications (Kręgiel & Niedzielska, 2014).

2. Use in Soil Hydrophobization

Research in geotechnical engineering has utilized isobutyldichlorosilane for soil treatment to induce water repellency. This application is significant for barriers or ground improvement due to the altered wettability properties of soils. The effectiveness of such treatments is dependent on soil type and the presence of organic matter (Ng & Lourenço, 2016).

3. Vapor-Liquid Equilibrium Studies

Isobutyldichlorosilane has been studied in the context of isobaric vapor-liquid equilibrium, particularly in binary systems with dimethyldiethoxysilane. This research is crucial for understanding the thermodynamic properties of these compounds, with implications in chemical engineering and process optimization (Yu Shu-xian, 2004).

4. Isobutanol Production Research

In biorefinery research, isobutyldichlorosilane-related compounds are studied for their role in isobutanol production. Metabolic engineering of yeast and other organisms to produce isobutanol, a potential biofuel, involves pathways related to isobutyldichlorosilane derivatives. This research aims to enhance yields and titers of isobutanol for sustainable energy solutions (Matsuda et al., 2013).

5. Antimicrobial Surface Disinfectant Studies

The efficacy of isobutyldichlorosilane-based solutions as antimicrobial surface disinfectants has been assessed in healthcare settings, particularly in operating rooms. Such studies highlight the potential of isobutyldichlorosilane derivatives in reducing microbial contamination and improving infection control practices (Lewis et al., 2015).

6. Exploration in Polymer Science

Isobutyldichlorosilane derivatives have been investigated for their role in the synthesis of silicon network polymers. Such research is fundamental in understanding the photoluminescence properties of these polymers, with applications in materials science and optoelectronics (Furukawa, Fujino, & Matsumoto, 1990).

7. Synthetic Chemistry Applications

Isobutyldichlorosilane has been utilized in the silane-induced cleavage of carbamates to isocyanates, demonstrating its potential in synthetic chemistry. This research aids in understanding the selectivity and efficiency of such reactions, with implications in the development of pharmaceuticals and other chemical products (Chong, Janicki, & Petillo, 1998).

Safety And Hazards

Isobutyldichlorosilane is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s crucial to handle this compound with appropriate safety measures.

properties

InChI

InChI=1S/C4H9Cl2Si/c1-4(2)3-7(5)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYUXNQBWUIBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyldichlorosilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyldichlorosilane
Reactant of Route 2
Isobutyldichlorosilane
Reactant of Route 3
Isobutyldichlorosilane
Reactant of Route 4
Isobutyldichlorosilane
Reactant of Route 5
Isobutyldichlorosilane
Reactant of Route 6
Isobutyldichlorosilane

Citations

For This Compound
7
Citations
M Okamoto, S Onodera, Y Yamamoto… - Journal of the …, 2001 - pubs.rsc.org
… In the case of isobutyl chloride, tert-butyldichlorosilane was mainly formed with a 39% selectivity, and the selectivity for isobutyldichlorosilane was about a half (18%) that for the tert-…
Number of citations: 7 pubs.rsc.org
JW JENKINS, HW POST - The Journal of Organic Chemistry, 1950 - ACS Publications
This work continues the investigation which has already been partially re-ported by Jenkins, Lavery, Guenther, and Post (1). The emphasishere was placed on the preparation of certain …
Number of citations: 21 pubs.acs.org
R Kemp, D Brown, K Gonzalez - Main Group Metal Chemistry, 2000 - degruyter.com
… In order to prepare the more sterically congested DIBGOMS we were required to first synthesize and isolate the di-isobutyldichlorosilane intermediate, to which we then added lithium …
Number of citations: 0 www.degruyter.com
K Matsumoto, H Matsuoka - Macromolecules, 2003 - ACS Publications
… tert-Butyl-isobutyldichlorosilane (4.1 g, 19 mmol) was slowly added to the mixture with irradiation over a period of 2 h at room temperature. The sonication was continued for two more …
Number of citations: 9 pubs.acs.org
H Buerger, P Moritz - Organometallics, 1993 - ACS Publications
F, Cl, NCO, OMe, and Ph, have been synthesized. The first di (fluoromethyl) diorganosilane,(CH2F) 2SiMe2, has been isolated from the dibromofluoromethylation of CH2FSiMe2Cl …
Number of citations: 25 pubs.acs.org
JW Jenkins - 1949 - search.proquest.com
A dissertation submitted to the Faculty of the Graduate School of Arts and Sciences of the University of Buffalo in partial fulfillment of the requirements for the degree of Doctor of …
Number of citations: 2 search.proquest.com
AD Petrov, NP Smetankina, GI Nikishin - Soviet Research in Organo-silicon Chemistry …, 1960
Number of citations: 0

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